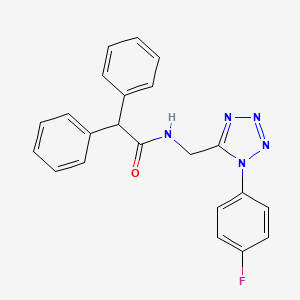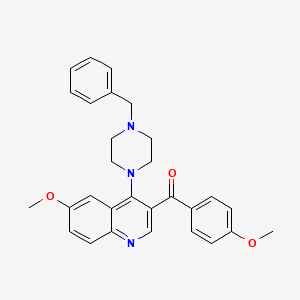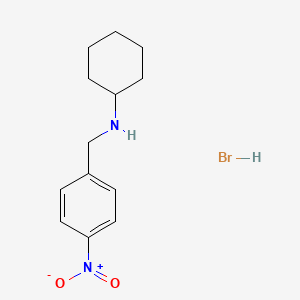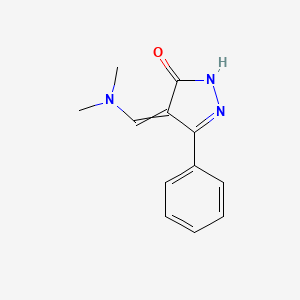![molecular formula C15H12Cl2N2O3 B2933182 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 389811-03-4](/img/structure/B2933182.png)
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound '{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate' is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is also known by its chemical name 'CCMCC' and is a white crystalline powder with a molecular weight of 357.80 g/mol.
Wissenschaftliche Forschungsanwendungen
CCMCC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CCMCC has been shown to have antimicrobial and antitumor properties. In agriculture, CCMCC has been shown to have herbicidal and insecticidal properties. In material science, CCMCC has been studied for its potential applications in the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of CCMCC is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in microbial and cancer cells. CCMCC has been shown to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines. The exact mechanism of action of CCMCC in herbicidal and insecticidal properties is also not fully understood, but it is believed to involve the disruption of key metabolic pathways in plants and insects.
Biochemical and Physiological Effects
CCMCC has been shown to have various biochemical and physiological effects on microbial, cancer, and plant cells. In microbial cells, CCMCC has been shown to inhibit the growth and replication of bacteria and fungi. In cancer cells, CCMCC has been shown to induce apoptosis and inhibit cell proliferation. In plant cells, CCMCC has been shown to inhibit key metabolic pathways and disrupt normal growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCMCC in lab experiments is its high potency and specificity towards microbial, cancer, and plant cells. CCMCC has been shown to have low toxicity towards mammalian cells, making it a promising candidate for the development of new drugs and pesticides. However, one of the limitations of using CCMCC in lab experiments is its high cost and complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of CCMCC. One of the future directions is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another future direction is the development of new drugs and pesticides based on the structure of CCMCC. Additionally, the mechanism of action of CCMCC needs to be further elucidated to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of CCMCC involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The second step involves the reaction of 2-chloropyridine-3-carbonyl chloride with {[(2-chlorophenyl)methyl]carbamoyl}methylamine to form the final product, CCMCC. The synthesis method of CCMCC has been optimized to produce high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-12-6-2-1-4-10(12)8-19-13(20)9-22-15(21)11-5-3-7-18-14(11)17/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAGQFMBGQXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2933099.png)

![2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2933102.png)
![2-(((2-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2933103.png)
![(2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2933104.png)

![4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2933109.png)
![N1-(4-carbamoylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2933112.png)



![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2933119.png)

